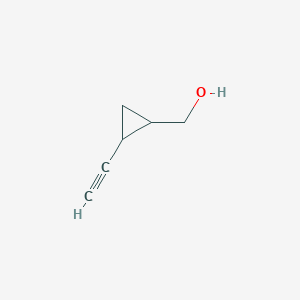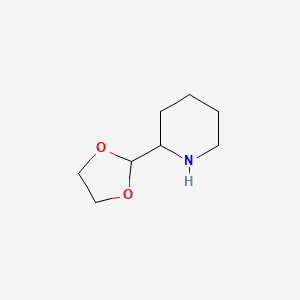
2-(1,3-二氧戊环-2-基)哌啶
描述
2-(1,3-Dioxolan-2-yl)piperidine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-Dioxolan-2-yl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-Dioxolan-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxolan-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性分子的合成
2-(1,3-二氧戊环-2-基)哌啶是合成生物活性分子的宝贵中间体。 其结构具有多功能性,可进行修饰,从而产生具有潜在药理活性的化合物 。研究人员利用它来创建可能作为抗癌、抗病毒或抗菌剂的衍生物。
止痛药的开发
包括 2-(1,3-二氧戊环-2-基)哌啶在内的哌啶衍生物因其止痛特性而受到探索。 它们是更广泛寻找新型止痛药物的一部分,这些药物可以提供阿片类药物的替代品,具有更少的副作用和更低的成瘾风险 .
抗炎药
哌啶衍生物的抗炎潜力使 2-(1,3-二氧戊环-2-基)哌啶成为开发新型抗炎药物的候选药物。 其结构的灵活性允许合成各种化合物,可以测试其在减少炎症方面的功效 .
阿尔茨海默病研究
在神经退行性疾病,特别是阿尔茨海默病领域,研究人员正在研究 2-(1,3-二氧戊环-2-基)哌啶衍生物在抑制或调节与疾病进展相关的酶和受体方面的潜力 .
抗精神病药物的开发
哌啶核是许多抗精神病药物的共同特征。 研究人员对 2-(1,3-二氧戊环-2-基)哌啶的衍生物感兴趣,用于开发可能有助于减少副作用地管理症状的新型抗精神病药物 .
抗凝血特性
探索哌啶衍生物的抗凝血特性是另一个令人感兴趣的领域。 2-(1,3-二氧戊环-2-基)哌啶可能导致创建新的血液稀释剂,以防止血栓形成,而不会出现过度出血的风险 .
作用机制
Target of Action
Compounds containing a piperidine moiety are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Without specific studies on “2-(1,3-Dioxolan-2-yl)piperidine”, it’s difficult to determine its exact mode of action. Piperidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets .
生化分析
Biochemical Properties
2-(1,3-Dioxolan-2-yl)piperidine plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, 2-(1,3-Dioxolan-2-yl)piperidine has been found to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(1,3-Dioxolan-2-yl)piperidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes . Furthermore, 2-(1,3-Dioxolan-2-yl)piperidine affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(1,3-Dioxolan-2-yl)piperidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or enhancing their activity . This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, 2-(1,3-Dioxolan-2-yl)piperidine can interact with DNA-binding proteins, influencing gene expression by altering the binding affinity of these proteins to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Dioxolan-2-yl)piperidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(1,3-Dioxolan-2-yl)piperidine has been shown to have cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-(1,3-Dioxolan-2-yl)piperidine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate physiological processes without causing significant harm . At higher doses, 2-(1,3-Dioxolan-2-yl)piperidine can induce toxic effects, including liver damage and disruptions in metabolic functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-(1,3-Dioxolan-2-yl)piperidine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body.
Transport and Distribution
Within cells and tissues, 2-(1,3-Dioxolan-2-yl)piperidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of 2-(1,3-Dioxolan-2-yl)piperidine is influenced by targeting signals and post-translational modifications . The compound is often directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These localizations are crucial for its activity and function within the cell.
属性
IUPAC Name |
2-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFXTYRJIBZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860224-64-2 | |
| Record name | 2-(1,3-dioxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


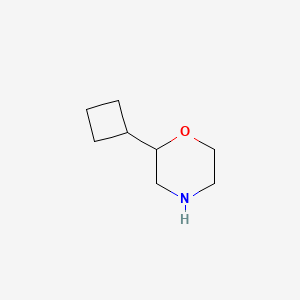


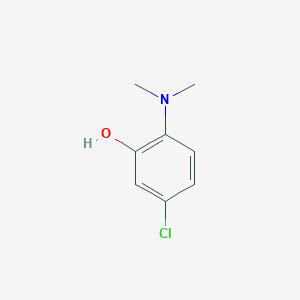
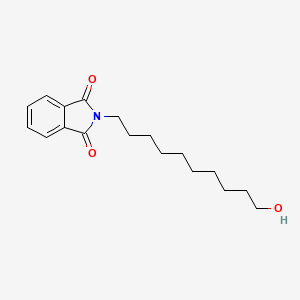
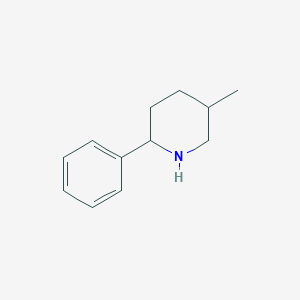
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)


![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
